molecular formula C8H6N2O3 B11911524 Quinoxaline-5,6,8-triol CAS No. 95035-37-3

Quinoxaline-5,6,8-triol

Katalognummer: B11911524
CAS-Nummer: 95035-37-3
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: HHRLJHRAHCBBRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoxaline-5,6,8-triol is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5,6,8-triol typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate-1 as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable. Other methods include the use of molecular iodine, cerium ammonium nitrate, and various other catalysts under different conditions .

Industrial Production Methods: Industrial production of quinoxaline derivatives often involves the use of green chemistry principles to minimize environmental impact. Transition-metal-free synthesis methods have been developed to avoid the high cost and toxicity associated with metal catalysts .

Analyse Chemischer Reaktionen

Types of Reactions: Quinoxaline-5,6,8-triol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-5,6,8-trione.

    Reduction: Reduction reactions can yield different hydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Quinoxaline-5,6,8-triol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of quinoxaline-5,6,8-triol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, some quinoxaline derivatives inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Quinoxaline-5,6,8-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Eigenschaften

CAS-Nummer

95035-37-3

Molekularformel

C8H6N2O3

Molekulargewicht

178.14 g/mol

IUPAC-Name

quinoxaline-5,6,8-triol

InChI

InChI=1S/C8H6N2O3/c11-4-3-5(12)8(13)7-6(4)9-1-2-10-7/h1-3,11-13H

InChI-Schlüssel

HHRLJHRAHCBBRY-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=C(C=C(C2=N1)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.